Cas no 129245-21-2 (N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester)
129245-21-2 structure
Product Name:N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester
Numero CAS:129245-21-2
MF:C17H28N2O3
MW:308.415824890137
CID:63981
PubChem ID:10979777
Update Time:2025-04-18
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- (5-Aminopentyl)(phenylmethoxy)carbamic acid tert-butyl ester
- (5-aminopentyl)(phenylmethoxy)Carbamic acid 1,1-dimethylethyl ester
- tert-butyl N-(5-aminopentyl)-N-phenylmethoxycarbamate
- AC-6934
- HMS3098M06
- KB-208574
- N-(5-aminopentyl)-N-(tert-butoxycarbonyl)-O-benzylhydroxylamine
- N-(Benzyloxy)-N-(tert-butoxycarbonyl)-1,5-pentanediamine
- O-benzyl-N-(5-aminopentyl)-N-(tert-butoxycarbonyl)hydroxylamine
- tert-butyl 5-aminopentyl(benzyloxy)carbamate
- MLS002666817
- SCHEMBL8863680
- DHJOLNKVLZRNGD-UHFFFAOYSA-N
- (5-Aminopentyl)(phenylmethoxy)carbamic acid1,1-dimethylethylester
- DTXSID60450628
- 129245-21-2
- CHEMBL1894105
- N-?(5-?Aminopentyl)?-?N-?(phenylmethoxy)?-?carbamic Acid 1,?1-?Dimethylethyl Ester
- SMR001554372
- N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester
-
- Inchi: 1S/C17H28N2O3/c1-17(2,3)22-16(20)19(13-9-5-8-12-18)21-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14,18H2,1-3H3
- Chiave InChI: DHJOLNKVLZRNGD-UHFFFAOYSA-N
- Sorrisi: O(C(N(CCCCCN)OCC1C=CC=CC=1)=O)C(C)(C)C
Proprietà calcolate
- Massa esatta: 308.21014
- Massa monoisotopica: 308.20999276g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 10
- Complessità: 310
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 64.8Ų
Proprietà sperimentali
- Densità: 1.057
- Punto di ebollizione: 423.605°C at 760 mmHg
- Punto di infiammabilità: 209.989°C
- Indice di rifrazione: 1.517
- PSA: 64.79
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | A619095-5mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 5mg |
$ 75.00 | 2023-04-19 | ||
| TRC | A619095-10mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 10mg |
$ 121.00 | 2023-04-19 | ||
| TRC | A619095-25mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 25mg |
$ 265.00 | 2023-04-19 | ||
| TRC | A619095-50mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 50mg |
$ 500.00 | 2023-04-19 | ||
| TRC | A619095-100mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 100mg |
$ 976.00 | 2023-04-19 | ||
| TRC | A619095-250mg |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester |
129245-21-2 | 250mg |
$ 2153.00 | 2023-04-19 |
N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester Letteratura correlata
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
129245-21-2 (N-\u200b(5-\u200bAminopentyl)\u200b-\u200bN-\u200b(phenylmethoxy)\u200b-\u200bcarbamic Acid 1,\u200b1-\u200bDimethylethyl Ester) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso